molecular formula C15H15N5O2S2 B2602409 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide CAS No. 886927-92-0

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B2602409
CAS No.: 886927-92-0
M. Wt: 361.44
InChI Key: UVDLXQBYOYIRQH-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups including an amine, a thiophene, a triazole, a sulfanyl group, an acetamide, and a methoxyphenyl group .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo a variety of chemical reactions. For example, the amine group could participate in acid-base reactions, the thiophene could undergo electrophilic aromatic substitution, and the triazole could participate in click chemistry reactions .

Scientific Research Applications

Synthesis and Structural Elucidation

A variety of derivatives similar to this compound have been synthesized to explore their biological activities. For example, the synthesis of N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives and their in vitro antibacterial, antifungal, and anti-tuberculosis activity showcases the pharmaceutical interest in such compounds. These derivatives are structurally characterized using techniques like H1NMR, MASS Spectra, and IR Spectra, indicating the compound's relevance in the development of new antimicrobial agents (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antimicrobial and Antitumor Activities

Compounds with a 1,2,4-triazole ring system, including structures similar to the mentioned chemical, have been studied for their wide range of pharmaceutical activities. For instance, the synthesis and evaluation of new thiazolidin-4-one derivatives as potential antimicrobial agents highlight the importance of 1,2,4-triazole derivatives in developing new therapeutics. These compounds show good yield and promising in vitro antibacterial and antifungal activities, emphasizing their potential in antimicrobial therapy (Baviskar, Khadabadi, & Deore, 2013).

Chemical Properties and Synthesis Techniques

Research also delves into the synthesis, physical, and chemical properties of similar compounds. For example, the synthesis and characterization of gold (III) and nickel (II) metal ion complexes derived from a tetrazole-triazole compound shed light on the complex interactions between such compounds and metal ions, potentially leading to applications in cancer treatment. The cytotoxic effects of these complexes against cancer cell lines have been studied, indicating the compound's relevance in oncological research (Ghani & Alabdali, 2022).

Biological Activity and Potential Applications

Derivatives of 1,2,4-triazole, including those structurally related to the compound , have been explored for their biological properties. The study of these compounds' synthetic methods, physical, chemical, and biological properties forms the basis for their application in pharmaceuticals, potentially leading to the development of new, more effective drugs with minimized toxicity (Chalenko et al., 2019).

Future Directions

The future research directions would depend on the biological activity of this compound. If it exhibits promising activity, it could be further optimized and potentially developed into a therapeutic agent .

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c1-22-11-6-4-10(5-7-11)17-13(21)9-24-15-19-18-14(20(15)16)12-3-2-8-23-12/h2-8H,9,16H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDLXQBYOYIRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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